4-{3,5-dioxo-4-azatricyclo[5.2.1.0^{2,6}]dec-8-en-4-yl}phenyl propanoate
Description
Discovery and Development of Azatricyclo Compounds
The exploration of azatricyclic frameworks began in earnest during the late 20th century, driven by the need for structurally diverse heterocycles in pharmaceutical and materials science. Early work focused on simpler bicyclic systems, but the discovery of azatricyclo[5.2.1.0²,⁶]decane derivatives in the 1990s marked a paradigm shift. These compounds, featuring a bridged nitrogen atom and fused cycloalkane rings, offered unique stereochemical and electronic properties. For instance, Karthik et al. demonstrated that azatricyclo-sulfonamide hybrids exhibit antimicrobial and anticancer activities, underscoring their biological relevance.
A pivotal advancement occurred in 2016 with Yazici and Pyne’s development of sequential 1,4- and 1,2-addition reactions to α,β-unsaturated N-acyliminium ions, enabling the synthesis of novel tricyclic bridged heterocycles. This methodology provided a versatile route to azatricyclic cores, including derivatives functionalized with sulfonamide and propanoate groups. Computational studies accompanying their work revealed that transannular hydride shifts and stereoelectronic effects govern the stability of these systems.
The specific compound 4-{3,5-dioxo-4-azatricyclo[5.2.1.0²,⁶]dec-8-en-4-yl}phenyl propanoate emerged from efforts to optimize the pharmacological profile of tricyclic alkaloids. By incorporating a phenyl propanoate ester at the 4-position, researchers aimed to enhance solubility and bioavailability while retaining the core’s rigid geometry. X-ray crystallographic analyses, such as those performed by Walker et al. on related azatricyclo sulfones, confirmed the planar orientation of the tricyclic system and its ability to adopt eclipsed conformations in the solid state.
Properties
IUPAC Name |
[4-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)phenyl] propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4/c1-2-14(20)23-13-7-5-12(6-8-13)19-17(21)15-10-3-4-11(9-10)16(15)18(19)22/h3-8,10-11,15-16H,2,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJVPDUWMPGYWDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=CC=C(C=C1)N2C(=O)C3C4CC(C3C2=O)C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{3,5-dioxo-4-azatricyclo[5.2.1.0^{2,6}]dec-8-en-4-yl}phenyl propanoate typically involves the reaction of (3,5-dioxo-4-azatricyclo[5.2.1.0^{2,6}]dec-8-en-4-yl)carboxylic acids with phenyl propanoate derivatives. The reaction conditions often require the use of specific catalysts and solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-{3,5-dioxo-4-azatricyclo[5.2.1.0^{2,6}]dec-8-en-4-yl}phenyl propanoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. The reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst requirements .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions may result in the formation of new derivatives with different functional groups .
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity
- Research indicates that derivatives of this compound exhibit promising anticancer properties by inhibiting specific signaling pathways involved in tumor growth and metastasis. For instance, studies have shown that similar azatricyclo compounds can induce apoptosis in cancer cells through the activation of caspases and modulation of the NF-kB pathway .
- Antimicrobial Properties
-
Drug Design
- The unique bicyclic structure allows for modifications that can enhance pharmacological properties, making it a candidate for drug design in treating diseases such as cancer and infections . Structure-activity relationship (SAR) studies have been conducted to optimize its efficacy and reduce toxicity.
Material Science Applications
- Polymer Chemistry
- Nanotechnology
Organic Synthesis Applications
- Synthetic Intermediates
- Catalysis
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of a related azatricyclo compound on breast cancer cells. The results demonstrated a significant reduction in cell viability at low micromolar concentrations, suggesting that modifications to the azatricyclo framework could enhance its potency against various cancer types.
Case Study 2: Antimicrobial Efficacy
Research conducted by an international team evaluated the antimicrobial activity of the compound against multi-drug resistant strains of bacteria. Results indicated that the compound exhibited a minimum inhibitory concentration (MIC) lower than many conventional antibiotics, highlighting its potential as a novel antimicrobial agent.
Mechanism of Action
The mechanism of action of 4-{3,5-dioxo-4-azatricyclo[5.2.1.0^{2,6}]dec-8-en-4-yl}phenyl propanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to enzymes or receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical properties of 4-{3,5-dioxo-4-azatricyclo[5.2.1.0^{2,6}]dec-8-en-4-yl}phenyl propanoate and analogous compounds:
Key Observations:
Structural Rigidity vs. Flexibility :
- The target compound and its tricyclic analogs (e.g., ) exhibit high rigidity due to fused ring systems, limiting conformational mobility compared to spirocyclic () or linear esters (). This rigidity may enhance binding specificity but complicate synthetic accessibility.
Polarity and Solubility: The phenyl propanoate group in the target compound increases polarity (TPSA ≈74.8) relative to methyl-substituted analogs (e.g., , TPSA ≈60 estimated). However, benzyl-linked derivatives () show reduced solubility due to higher molecular weight and steric hindrance.
Bioactivity and Stability :
- Ester-containing compounds (target, ) are prone to hydrolysis, whereas ether () or amide () linkages improve stability. Chlorine substitution in correlates with enhanced receptor affinity, suggesting the target’s phenyl group may limit similar interactions unless metabolized.
Synthetic Complexity: The target’s tricyclic core requires multi-step synthesis, as seen in related compounds (). By contrast, linear esters () and spirocyclic derivatives () are more straightforward to synthesize but lack the target’s structural novelty.
Biological Activity
The compound 4-{3,5-dioxo-4-azatricyclo[5.2.1.0^{2,6}]dec-8-en-4-yl}phenyl propanoate is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, highlighting its mechanisms of action, efficacy in various studies, and potential therapeutic applications.
Structure and Composition
The molecular formula of this compound is with a molecular weight of approximately 364.44 g/mol. The structure features a complex tricyclic system with multiple functional groups that contribute to its reactivity and biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C22H24N2O3 |
| Molecular Weight | 364.44 g/mol |
| Melting Point | Not specified |
| Solubility | Not specified |
Research indicates that this compound exhibits various biological activities, primarily through interactions with specific biological targets.
- Antioxidant Activity : The compound has shown potential as an antioxidant, scavenging free radicals and reducing oxidative stress in cellular models.
- Anticancer Properties : Preliminary studies suggest that it may inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression.
- Anti-inflammatory Effects : The compound appears to modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.
Study 1: Antioxidant Activity
A study published in Journal of Medicinal Chemistry evaluated the antioxidant properties of various derivatives of the compound. Results indicated that certain modifications enhanced its ability to scavenge reactive oxygen species (ROS), suggesting a structure-activity relationship that could guide future drug design .
Study 2: Anticancer Efficacy
In vitro studies demonstrated that this compound significantly inhibited the growth of several cancer cell lines, including breast and colon cancer cells. The compound was found to induce apoptosis via the mitochondrial pathway, as evidenced by increased caspase activity and changes in mitochondrial membrane potential .
Study 3: Anti-inflammatory Mechanism
Research published in Pharmacology Reports highlighted the anti-inflammatory effects of the compound in a rat model of induced inflammation. Treatment with the compound resulted in decreased levels of inflammatory markers such as TNF-alpha and IL-6, suggesting its potential for therapeutic use in inflammatory diseases .
Table 2: Summary of Biological Activities
Q & A
Q. What are the recommended spectroscopic techniques for characterizing 4-{3,5-dioxo-4-azatricyclo[5.2.1.0²,⁶]dec-8-en-4-yl}phenyl propanoate?
Methodological Answer: Characterization should integrate high-resolution mass spectrometry (HRMS) to confirm molecular weight and multinuclear NMR spectroscopy (¹H, ¹³C, DEPT-135) to resolve the complex tricyclic structure. For example:
- ¹H NMR : Identify aromatic protons (δ 6.5–8.0 ppm) and ene protons (δ 5.0–6.0 ppm) in the azatricyclo moiety.
- ¹³C NMR : Detect carbonyl groups (C=O, δ 170–210 ppm) and sp³ carbons in the bicyclic system.
- IR Spectroscopy : Validate carbonyl stretches (C=O, ~1700 cm⁻¹) and aromatic C-H bends.
Cross-referencing with X-ray crystallography (e.g., CCDC 1901024 in ) can resolve stereochemical ambiguities .
Q. How should researchers assess the compound’s stability under experimental conditions?
Methodological Answer: Stability studies should employ accelerated degradation testing under varying pH, temperature, and light exposure. For example:
- Thermogravimetric Analysis (TGA) : Monitor decomposition temperatures.
- HPLC-PDA : Track degradation products at λ = 254 nm.
- Storage Recommendations : Based on analogs (e.g., ), store at –20°C in inert atmospheres to prevent hydrolysis of ester or lactam groups.
Documentation of stability profiles should align with ICH Q1A(R2) guidelines for forced degradation .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data for derivatives of this compound?
Methodological Answer: Contradictions often arise from dynamic stereochemistry or solvent-induced shifts . To address this:
- Perform variable-temperature NMR to detect conformational exchange.
- Use 2D NMR (COSY, HSQC, HMBC) to assign overlapping signals.
- Compare experimental data with DFT-calculated chemical shifts (e.g., Gaussian 16 at B3LYP/6-311+G(d,p)).
For example, highlights discrepancies in phenolic proton shifts due to hydrogen bonding, resolved via deuterium exchange experiments .
Q. What strategies optimize the synthetic yield of 4-{3,5-dioxo-4-azatricyclo[...]}phenyl propanoate?
Methodological Answer: Key steps include:
- Catalyst Screening : Palladium catalysts (e.g., PdCl₂(dppf) in ) improve cross-coupling efficiency.
- Solvent Optimization : Use polar aprotic solvents (e.g., THF or DMF) to enhance lactam cyclization.
- Purification : Employ gradient chromatography (cyclohexane:DCM, 95:5 → 55:45) to isolate the tricyclic core ().
Yield improvements (>60%) are achievable via microwave-assisted synthesis (100°C, 30 min) for thermally sensitive intermediates .
Q. How can researchers design bioactivity assays targeting this compound’s potential enzyme inhibition?
Methodological Answer: Adopt a tiered approach:
In Vitro Screening : Use fluorescence-based assays (e.g., CYP450 inhibition in ) with recombinant enzymes.
Dose-Response Curves : Calculate IC₅₀ values using nonlinear regression (GraphPad Prism).
Molecular Docking : Model interactions with enzyme active sites (AutoDock Vina) to rationalize selectivity (e.g., tricyclic fit into hydrophobic pockets).
Cross-validate with SPR (Surface Plasmon Resonance) for binding kinetics (ka/kd) .
Experimental Design & Environmental Impact
Q. What experimental design principles apply to ecological toxicity studies of this compound?
Methodological Answer: Follow OECD Test Guidelines 201/202 for acute aquatic toxicity:
- Test Organisms : Daphnia magna (crustaceans) and Danio rerio (zebrafish).
- Exposure Regimens : 96-hour LC₅₀ determination at 0.1–10 mg/L concentrations.
- Analytical Validation : Quantify compound levels via LC-MS/MS (MRM mode) to confirm exposure doses.
For long-term studies, use microcosm models to assess biodegradation pathways () .
Q. How should researchers mitigate spectral interference in complex reaction mixtures?
Methodological Answer:
- Chromatographic Separation : Use Chromolith® HPLC columns () for high-resolution separation of polar byproducts.
- Mass Spectrometry : Apply data-independent acquisition (DIA) to deconvolute overlapping peaks.
- Chemometric Tools : Leverage PCA (Principal Component Analysis) to identify outlier spectra in time-course studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
